Cas no 905978-77-0 (9-methyl-9h-carbazole-3-sulfonyl Chloride)

9-Methyl-9H-carbazole-3-sulfonyl chloride is a specialized sulfonylation reagent used in organic synthesis, particularly in the preparation of sulfonamide derivatives. Its carbazole core provides a rigid aromatic structure, enhancing stability and reactivity in electrophilic substitution reactions. The sulfonyl chloride group enables efficient coupling with amines and other nucleophiles, making it valuable for constructing complex molecular frameworks. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization is required. Its high purity and consistent reactivity ensure reliable performance in synthetic applications. Proper handling under anhydrous conditions is recommended due to its moisture-sensitive nature.
9-methyl-9h-carbazole-3-sulfonyl Chloride structure
905978-77-0 structure
Product Name:9-methyl-9h-carbazole-3-sulfonyl Chloride
CAS No:905978-77-0
MF:C13H10ClNO2S
MW:279.742001056671
CID:1952672
PubChem ID:16090517
Update Time:2025-06-12

9-methyl-9h-carbazole-3-sulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 9-methyl-9h-carbazole-3-sulfonyl Chloride
    • 9-methyl-9H-carbazole-3-sulfonylchloride
    • AKOS015934994
    • 905978-77-0
    • 9-methylcarbazole-3-sulfonyl chloride
    • EN300-43477
    • DB-333877
    • Inchi: 1S/C13H10ClNO2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3
    • InChI Key: HUGGWTFEJQFFBF-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2=C(C=1)C1C=CC=CC=1N2C)(=O)=O

Computed Properties

  • Exact Mass: 279.0120774Da
  • Monoisotopic Mass: 279.0120774Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 47.5Ų

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Additional information on 9-methyl-9h-carbazole-3-sulfonyl Chloride

9-Methyl-9H-Carbazole-3-Sulfonyl Chloride: An Overview of Its Synthesis, Properties, and Applications

9-Methyl-9H-carbazole-3-sulfonyl chloride (CAS No. 905978-77-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines the aromatic properties of the carbazole moiety with the reactive functionality of the sulfonyl chloride group. This combination endows 9-methyl-9H-carbazole-3-sulfonyl chloride with a wide range of potential applications, from synthetic intermediates to functional materials.

The synthesis of 9-methyl-9H-carbazole-3-sulfonyl chloride typically involves a multi-step process. The first step often involves the preparation of 9-methylcarbazole, which can be synthesized from readily available starting materials such as 1-methylnaphthalene and formaldehyde. Once 9-methylcarbazole is obtained, it undergoes sulfonation to introduce the sulfonyl group, followed by chlorination to form the final product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound, reducing both cost and environmental impact.

The physical and chemical properties of 9-methyl-9H-carbazole-3-sulfonyl chloride are crucial for understanding its behavior in various applications. This compound is a white to off-white solid at room temperature and is highly soluble in common organic solvents such as dichloromethane and dimethylformamide (DMF). Its melting point is typically around 150°C, and it exhibits good thermal stability under normal conditions. The sulfonyl chloride group makes it highly reactive, allowing it to readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols.

In the realm of materials science, 9-methyl-9H-carbazole-3-sulfonyl chloride has found applications in the development of functional polymers and coatings. The carbazole moiety is known for its excellent photophysical properties, making it an attractive building block for light-emitting diodes (LEDs) and organic photovoltaic (OPV) devices. When incorporated into polymer chains or used as a cross-linking agent, 9-methyl-9H-carbazole-3-sulfonyl chloride can enhance the optical and electronic performance of these materials. Recent studies have also explored its use in self-healing materials, where its reactivity can facilitate dynamic covalent bonding and improve material durability.

In pharmaceutical research, 9-methyl-9H-carbazole-3-sulfonyl chloride has shown promise as a synthetic intermediate for the preparation of biologically active compounds. The carbazole scaffold is a common feature in many natural products and pharmaceuticals due to its ability to modulate various biological targets. For instance, carbazole derivatives have been investigated for their anti-cancer, anti-inflammatory, and neuroprotective properties. The sulfonyl chloride group provides a convenient handle for further functionalization, allowing researchers to tailor the compound's biological activity through targeted modifications.

The reactivity of 9-methyl-9H-carbazole-3-sulfonyl chloride also makes it valuable in the synthesis of small molecules for drug discovery. One notable application is in the development of inhibitors for specific enzymes or receptors. For example, researchers have used this compound as a starting material to synthesize potent inhibitors of protein kinases, which are key targets in cancer therapy. The ability to introduce diverse functional groups via nucleophilic substitution reactions allows for the rapid generation of compound libraries for high-throughput screening.

Safety considerations are an important aspect when handling 9-methyl-9H-carbazole-3-sulfonyl chloride. While it is not classified as a hazardous material or controlled substance, proper precautions should be taken during its use due to its reactivity and potential irritant properties. Personal protective equipment (PPE) such as gloves and safety goggles should be worn at all times when handling this compound. Additionally, it should be stored in a cool, dry place away from incompatible substances.

In conclusion, 9-methyl-9H-carbazole-3-sulfonyl chloride (CAS No. 905978-77-0) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of aromatic and reactive functionalities makes it an invaluable tool for synthetic chemists, materials scientists, and pharmaceutical researchers alike. As ongoing research continues to uncover new applications and optimize synthetic methods, the importance of this compound is likely to grow even further.

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